4-(4-Bromopyrimidin-2-yl)morpholine
Overview
Description
4-(4-Bromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O It is characterized by the presence of a bromopyrimidine moiety attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyrimidin-2-yl)morpholine typically involves the reaction of 4-bromopyrimidine with morpholine. One common method is the nucleophilic substitution reaction where 4-bromopyrimidine is reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromopyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups into the pyrimidine ring.
Scientific Research Applications
4-(4-Bromopyrimidin-2-yl)morpholine has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromopyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, modulating their activity. The morpholine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with the bromine atom at a different position on the pyrimidine ring.
4-(6-Bromopyrazin-2-yl)morpholine: Contains a pyrazine ring instead of a pyrimidine ring.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Features both bromine and chlorine atoms on a pyridine ring.
Uniqueness
4-(4-Bromopyrimidin-2-yl)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research and industry.
Biological Activity
4-(4-Bromopyrimidin-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies, case analyses, and detailed research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₈BrN₃O
- CAS Number : 663194-10-3
- Structure : The compound features a brominated pyrimidine ring attached to a morpholine moiety, which is known for its versatility in biological applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. Notably, derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.73 μM against FaDu cells (human pharyngeal squamous cell carcinoma) . The mechanisms underlying this activity include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased levels of pro-apoptotic markers such as cleaved caspase-3 .
- Cell Cycle Arrest : It has been observed that this compound can cause G2/M phase arrest in cell cycles, thus inhibiting cell proliferation .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that morpholine derivatives can exhibit antipsychotic properties. In animal models, compounds similar to this compound have shown efficacy in reversing behavioral symptoms associated with schizophrenia . Specific findings include:
- Behavioral Pharmacodynamics : In models induced by L-687,414, the compound exhibited significant activity, suggesting its potential use in treating psychiatric disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression and neurodegenerative diseases.
- Targeting Cellular Pathways : The compound interacts with key cellular pathways regulating apoptosis and cell cycle dynamics.
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of various pyrimidine derivatives found that modifications to the pyrimidine ring significantly influenced antiproliferative activity. The study reported that compounds with bromine substitutions showed enhanced activity against multiple cancer cell lines, corroborating the findings related to this compound .
Case Study 2: Neuropharmacological Applications
In another study focusing on neuropharmacological applications, researchers investigated the effects of morpholine derivatives on cognitive functions and mood disorders. The results indicated that these compounds could modulate neurotransmitter levels and improve behavioral outcomes in rodent models .
Data Summary
Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|
Antiproliferative | FaDu | 1.73 μM | Apoptosis induction |
Neuropharmacological | Schizophrenia model | N/A | Behavioral reversal |
Properties
IUPAC Name |
4-(4-bromopyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAJWPBZJNJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671670 | |
Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663194-10-3 | |
Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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